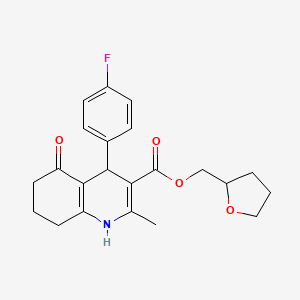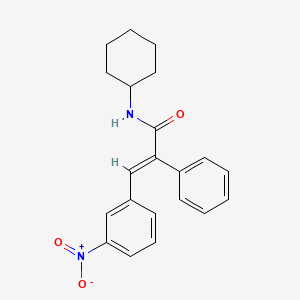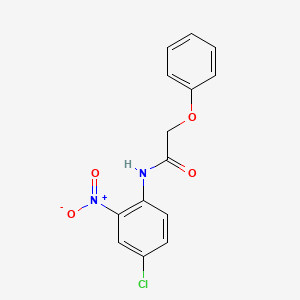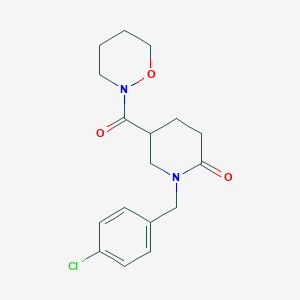![molecular formula C19H19F3N2O2S B5035502 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a member of the benzamide family and is a white crystalline solid with a molecular weight of 448.56 g/mol.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its self-assembly into fibrils. Additionally, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer therapy, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In neurodegenerative diseases, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the toxicity of amyloid beta peptides and inhibit their aggregation. In inflammation, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the production of leukotrienes, which are mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages as a research tool, including its high potency and specificity for its target enzymes and signaling pathways. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has some limitations, including its relatively low solubility in water and its potential to interact with other proteins and enzymes, which could affect its specificity and potency.
Zukünftige Richtungen
There are several future directions for research on 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new applications in various fields. In cancer therapy, future research could focus on the development of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide-based drugs that are more effective and have fewer side effects than current treatments. In neurodegenerative diseases, future research could focus on the development of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide-based drugs that can cross the blood-brain barrier and target specific regions of the brain. In inflammation, future research could focus on the identification of new targets for 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and the development of more potent and specific inhibitors.
Synthesemethoden
The synthesis of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the reaction between 3-(trifluoromethyl)aniline and 3-butoxythiocarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with benzoyl chloride to obtain 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. The yield of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is approximately 70%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. In cancer therapy, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is overexpressed in many cancer cells. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative diseases, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the formation of amyloid beta fibrils and reduce the toxicity of amyloid beta peptides in vitro.
In inflammation, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, mediators of inflammation. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the production of leukotrienes in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-10-26-16-9-4-6-13(11-16)17(25)24-18(27)23-15-8-5-7-14(12-15)19(20,21)22/h4-9,11-12H,2-3,10H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCZQBQALOTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

